Cas no 941909-23-5 (1-(4-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

1-(4-Fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a specialized heterocyclic compound featuring a pyridinone core substituted with a fluorophenylmethyl group at the 1-position and a 4-nitrophenylcarboxamide moiety at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (pyridinone) groups enhances its reactivity in selective transformations, particularly in the synthesis of bioactive molecules. Its well-defined crystalline form ensures consistent purity, while its stability under standard conditions facilitates handling and storage. This compound is particularly useful in the development of kinase inhibitors and other therapeutic agents targeting inflammatory or proliferative pathways.
1-(4-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide structure
941909-23-5 structure
Product Name:1-(4-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No:941909-23-5
MF:C19H14FN3O4
MW:367.330567836761
CID:5499715
Update Time:2025-10-30

1-(4-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
    • 1-(4-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
    • Inchi: 1S/C19H14FN3O4/c20-14-5-3-13(4-6-14)12-22-11-1-2-17(19(22)25)18(24)21-15-7-9-16(10-8-15)23(26)27/h1-11H,12H2,(H,21,24)
    • InChI Key: GENPJDPYIQUJSL-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=C(F)C=C2)C=CC=C1C(NC1=CC=C([N+]([O-])=O)C=C1)=O

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1-(4-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Related Literature

Additional information on 1-(4-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Comprehensive Overview of 1-(4-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 941909-23-5)

The compound 1-(4-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 941909-23-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, featuring a fluorophenyl and nitrophenyl moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are particularly intrigued by its potential as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted therapy development.

In recent years, the demand for small-molecule inhibitors and heterocyclic compounds has surged, driven by advancements in precision medicine. This compound's pyridine-3-carboxamide core is a common scaffold in medicinal chemistry, often associated with bioactive properties. Its 4-fluorophenyl and 4-nitrophenyl substituents further enhance its potential for structure-activity relationship (SAR) studies, a hot topic in drug design forums and academic publications.

From a synthetic chemistry perspective, CAS No. 941909-23-5 exemplifies the growing focus on functional group compatibility and green chemistry principles. Its synthesis often involves Pd-catalyzed cross-coupling or microwave-assisted reactions, techniques frequently searched in academic databases like SciFinder and Reaxys. The compound's nitro group offers versatility for further derivatization, a feature highly valued in combinatorial chemistry workflows.

The rise of AI-driven drug discovery has also spotlighted compounds like 1-(4-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Machine learning models trained on chemical descriptors often highlight its lipophilic efficiency (LipE) and molecular polarity as key parameters for virtual screening. These computational approaches align with industry demands for hit-to-lead optimization strategies, a frequently searched term in biotech patent analyses.

Analytical characterization of this compound typically employs HPLC-MS and NMR spectroscopy, techniques central to modern quality-by-design (QbD) frameworks. Its chromatographic purity and stability under physiological conditions are critical metrics for researchers investigating its pharmacokinetic profiles—another trending topic in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

In material science applications, the electron-withdrawing nitro group and electron-donating fluorophenyl unit create interesting charge-transfer complexes. This property sparks interest in organic electronics research, particularly for semiconducting materials—a field experiencing exponential growth due to wearable technology demands. Patent databases show increasing filings related to such π-conjugated systems incorporating similar structural motifs.

Environmental considerations surrounding fluorinated compounds have also brought attention to this molecule. While not classified as hazardous, its biodegradation pathways and ecotoxicological impact are subjects of ongoing study, reflecting broader industry shifts toward sustainable chemistry practices. Regulatory guidelines like REACH frequently mention such evaluations for aryl-fluorine derivatives.

The compound's crystal structure and polymorphism behavior are additional research dimensions, especially given the pharmaceutical industry's focus on solid-state characterization. Powder X-ray diffraction (PXRD) studies of such N-containing heterocycles frequently appear in crystallography journals, addressing formulation challenges in drug development pipelines.

As the scientific community increasingly adopts open-access data sharing, computational chemists have uploaded molecular docking simulations involving this compound to platforms like ChemRxiv. These resources help accelerate drug repurposing efforts—another high-traffic search term in biomedical literature—by predicting interactions with off-target proteins.

In conclusion, 1-(4-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a multifaceted research tool bridging medicinal chemistry, materials science, and computational modeling. Its structural features align perfectly with contemporary investigations into targeted molecular therapies and functional materials, ensuring its continued relevance in peer-reviewed studies and industrial applications alike.

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